molecular formula C17H21BO3 B578671 (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid CAS No. 1220625-04-6

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid

Cat. No. B578671
CAS RN: 1220625-04-6
M. Wt: 284.162
InChI Key: LRTVCRYAQQIJBL-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid is a chemical compound with the CAS Number: 1220625-04-6 . It has a molecular weight of 284.16 and its IUPAC name is 2-(benzyloxy)-5-tert-butylphenylboronic acid . It is a solid at room temperature .


Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of this compound is C17H21BO3 . The InChI code is 1S/C17H21BO3/c1-17(2,3)14-9-10-16(15(11-14)18(19)20)21-12-13-7-5-4-6-8-13/h4-11,19-20H,12H2,1-3H3 .


Chemical Reactions Analysis

Boron reagents like this compound are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .


Physical And Chemical Properties Analysis

The boiling point of this compound is approximately 460.5±55.0 C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Cross-Coupling Reactions

A novel protocol for synthesizing tert-butyl esters from boronic acids, including derivatives similar to (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid, through Pd-catalyzed tert-butoxycarbonylation, has shown significant yields up to 94%. This method accommodates a broad range of substrates, offering a versatile approach to ester synthesis in organic chemistry (Li et al., 2014).

Structural Characterization

Research on boronic acid derivatives has extended to the structural characterization of complex boronates. X-ray analysis of new monomeric boronates derived from amino acids and phenylboronic acid revealed configurations significant for understanding boron chemistry and its application in developing new materials and molecules (Beltrán et al., 2002).

Optical Modulation and Bioimaging

Phenyl boronic acids have been used to modify the optical properties of carbon nanotubes, demonstrating their potential in saccharide recognition and bioimaging applications. This highlights the role of boronic acid derivatives in developing advanced materials for sensing and imaging technologies (Mu et al., 2012).

Antioxidant and Biological Activities

A novel boronic ester compound derived from phenyl boronic acid and quercetin exhibited significant antioxidant, antibacterial, and anticancer activities. This study underscores the therapeutic potential of boronic acid derivatives in the pharmaceutical and cosmetic industries (Temel et al., 2022).

Synthesis of Heteroaryl-Substituted Compounds

The Suzuki-Miyaura coupling reaction facilitated the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, showcasing the utility of boronic acids in constructing complex molecules for medicinal chemistry applications (Bölcskei et al., 2022).

Drug Delivery Systems

A polymeric carrier designed for boronic acid-containing drugs, such as bortezomib, demonstrated enhanced pharmacokinetics and on-target release capabilities. This application indicates the potential of boronic acid derivatives in improving the delivery and efficacy of therapeutic agents (Kim et al., 2020).

Safety and Hazards

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid eating, drinking, or smoking when using this product and to wash hands and face thoroughly after handling .

Future Directions

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid can be used as a biological material or organic compound for life science related research . Its use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions suggests potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

(5-tert-butyl-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-17(2,3)14-9-10-16(15(11-14)18(19)20)21-12-13-7-5-4-6-8-13/h4-11,19-20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTVCRYAQQIJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735303
Record name [2-(Benzyloxy)-5-tert-butylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220625-04-6
Record name [2-(Benzyloxy)-5-tert-butylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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